1-(3,5-dimethylphenyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
Description
1-(3,5-Dimethylphenyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic compound featuring a pyrazine-2,3-dione core substituted with a 3,5-dimethylphenyl group at the 1-position and a 3-(p-tolyl)-1,2,4-oxadiazole moiety at the 4-position via a methyl linker. The pyrazine-dione scaffold is known for its electron-deficient nature, enabling diverse reactivity, while the 1,2,4-oxadiazole ring contributes to metabolic stability and bioactivity.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-4-6-17(7-5-14)20-23-19(29-24-20)13-25-8-9-26(22(28)21(25)27)18-11-15(2)10-16(3)12-18/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSNSZAFTVIXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazine core substituted with a dimethylphenyl group and an oxadiazole moiety. Its molecular formula is , and it possesses a molecular weight of approximately 348.41 g/mol. The presence of the oxadiazole ring is significant as it is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds often exhibit antimicrobial properties . For instance, pyrazole derivatives have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus. In one study, compounds similar to the target compound demonstrated inhibition rates exceeding 70% against these pathogens at concentrations of 50 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been evaluated through various assays measuring cytokine levels. A related study indicated that certain pyrazole derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production by up to 85% at specific concentrations . This suggests that the target compound may possess similar anti-inflammatory properties.
Anticancer Activity
Recent investigations into the anticancer effects of pyrazole derivatives indicate that they can induce apoptosis in cancer cells. For example, compounds with structural similarities to the target molecule have been shown to trigger cell cycle arrest and apoptosis in breast cancer cell lines at micromolar concentrations . The underlying mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
The biological activity of this compound likely involves interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It may act on receptors linked to pain and inflammation, thereby reducing symptoms associated with these conditions.
- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate DNA, leading to cytotoxic effects on rapidly dividing cells.
Data Table: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : In a study assessing novel pyrazole derivatives, compounds structurally related to the target compound displayed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated a need for further development into therapeutic agents for bacterial infections .
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties highlighted that certain derivatives could significantly reduce pro-inflammatory cytokines in vitro. This finding supports the hypothesis that the target compound could be beneficial in treating inflammatory diseases .
- Cytotoxicity in Cancer Cells : A study focusing on the anticancer properties revealed that specific pyrazole derivatives induced apoptosis in cancer cell lines through mitochondrial pathway activation. This suggests potential applications in cancer therapy for compounds similar to the target molecule .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations :
- The target compound’s pyrazine-dione core distinguishes it from pyrazolines (five-membered, two adjacent nitrogens) and triazoles (five-membered, three nitrogens).
- The 1,2,4-oxadiazole moiety is shared with antidiabetic morpholine hybrids (), but the pyrazine-dione backbone may confer distinct electronic properties .
- Substituents like 3,5-dimethylphenyl and p-tolyl enhance steric bulk and lipophilicity compared to alkoxy or amino groups in analogs .
Key Observations :
- The target compound’s synthesis likely involves cyclocondensation of amidoximes or nitrile oxides for oxadiazole formation, followed by pyrazine-dione functionalization. This contrasts with chalcone-based pyrazoline synthesis () or hydrazine-driven triazole routes () .
- Expected lower solubility compared to morpholine-oxadiazole hybrids due to lack of polar morpholine/piperidine groups .
Key Observations :
- The 3,5-dimethylphenyl group may enhance blood-brain barrier penetration compared to polar substituents in other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
